Computed Physicochemical Properties: Density and Lipophilicity Baseline
The predicted density of N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide is 1.164±0.06 g/cm³ at 20 °C and 760 mmHg, which is higher than the 1.03–1.05 g/cm³ range computed for the analogous 3,4,5-trimethoxybenzamide derivatives lacking the dihydropyridinone core [1]. Its XLogP3-AA is 1.7, placing it in a favorable oral drug-likeness space but distinct from the more lipophilic dihydropyridine h-TNAP inhibitors (e.g., compound 4d, cLogP ~3.1) studied by Khan et al. (2022) [2].
| Evidence Dimension | Computed density (g/cm³) and lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Density = 1.164±0.06 g/cm³; XLogP3-AA = 1.7 |
| Comparator Or Baseline | Analogous 3,4,5-trimethoxybenzamide derivatives: Density ~1.03–1.05 g/cm³; Compound 4d (dihydropyridine h-TNAP inhibitor): XLogP3-AA ~3.1 (estimated from cLogP) |
| Quantified Difference | Density increase of ~0.11–0.13 g/cm³; XLogP3-AA decrease of ~1.4 log units |
| Conditions | Computed properties (ACD/Labs or PubChem computational pipeline) |
Why This Matters
The lower lipophilicity and higher density suggest altered passive membrane permeability and protein binding compared to dihydropyridine h-TNAP inhibitors, which is important for selecting appropriate in vitro assay conditions.
- [1] PubChem. (2025). Computed Properties for Trimethoxybenzamide Derivatives. National Center for Biotechnology Information. View Source
- [2] Khan, N.A., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors. Molecules, 27(19), 6235. (Note: compound 4d cLogP data from supplementary information). View Source
